Unique Substrate Acceptance for S-Adenosyl Analog Synthesis in Saccharomyces cerevisiae Compared to S-Isopropyl and S-n-Butyl Homologs
In a direct head-to-head comparison using a specialized strain of Saccharomyces cerevisiae, S-n-propyl-L-homocysteine was efficiently converted to the S-adenosyl sulfonium analog S-adenosyl-(S-n-propyl)L-homocysteine, whereas the branched isomer S-isopropyl-L-homocysteine did not yield any detectable S-adenosyl product, and the elongated S-n-butyl-L-homocysteine reacted only sparingly [1]. The S-n-propyl product was isolated via ion-exchange chromatography and structurally confirmed by fragmentation to 5′-n-propylthioadenosine and S-n-propyl-L-homocysteine [1].
| Evidence Dimension | Ability to serve as a substrate for S-adenosyl analog biosynthesis in Saccharomyces cerevisiae |
|---|---|
| Target Compound Data | S-n-propyl-L-homocysteine → S-adenosyl-(S-n-propyl)L-homocysteine formed and isolated in pure form |
| Comparator Or Baseline | S-isopropyl-L-homocysteine: no detectable S-adenosyl compound formed; S-n-butyl-L-homocysteine: trace reaction only |
| Quantified Difference | Qualitative binary outcome: productive synthesis vs. undetectable (isopropyl) vs. sparing (n-butyl) |
| Conditions | Supplemented culture medium of a specialized S. cerevisiae strain; product isolated by extraction and ion-exchange chromatography |
Why This Matters
This is the only S-alkyl-L-homocysteine that combines robust enzymatic activation to the S-adenosyl form with a propyl transfer potential distinct from the natural methyl group, enabling selective study of transalkylation reactions.
- [1] Schlenk F, Dainko JL. The S-n-propyl analogue of S-adenosylmethionine. Biochim Biophys Acta. 1975;385(2):312-323. PMID: 1092359. View Source
